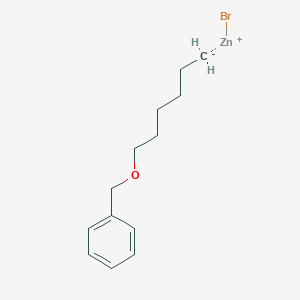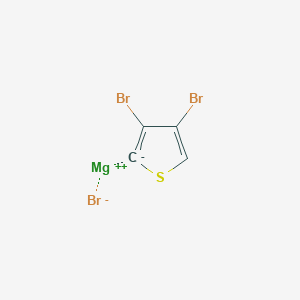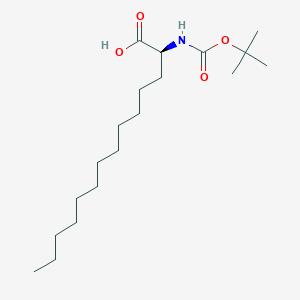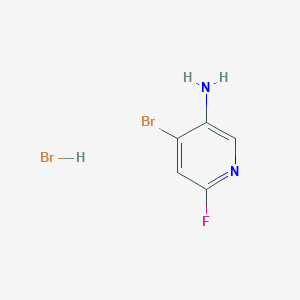
5-(3,4,5-Trifluorophenyl)-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4,5-Trifluorophenyl)-1-pentene is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)-1-pentene typically involves the reaction of 3,4,5-trifluorophenyl derivatives with appropriate alkenyl precursors. One common method includes the use of Grignard reagents, where 3,4,5-trifluorophenyl magnesium bromide reacts with 1-pentene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of specialized catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4,5-Trifluorophenyl)-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include trifluorophenyl alcohols, ketones, and various substituted trifluorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(3,4,5-Trifluorophenyl)-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance.
Mécanisme D'action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene involves its interaction with various molecular targets, depending on its specific application. In biological systems, the trifluorophenyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenylmethanol
- 3,4,5-Trifluorophenylacetic acid
Uniqueness
5-(3,4,5-Trifluorophenyl)-1-pentene is unique due to its pentene chain, which imparts different chemical reactivity and physical properties compared to other trifluorophenyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the presence of a double bond or the length of the carbon chain is crucial.
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVFVJJKANFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)
